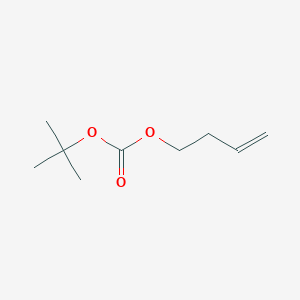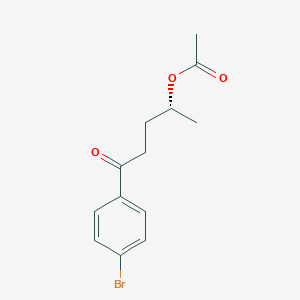
5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
Vorbereitungsmethoden
The synthesis of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid typically involves chemical synthesis routes that can be optimized based on the desired research outcomes and conditions . One common method involves the reaction of 5-carboxy-1,3-phenylenebis(oxy) with isophthalic acid under specific conditions to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency .
Analyse Chemischer Reaktionen
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid involves its interaction with molecular targets and pathways specific to its application. For instance, in biological imaging, the compound’s fluorescent properties are activated upon binding to specific cellular components, allowing for visualization under certain conditions . The exact molecular targets and pathways can vary depending on the specific use case and the environment in which the compound is applied .
Vergleich Mit ähnlichen Verbindungen
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid can be compared to other similar compounds such as:
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
1,3-Benzenedicarboxylic acid, 5,5’-((5-carboxy-1,3-phenylene)bis(oxy))bis-: Another structurally related compound with distinct uses in material science and chemistry.
The uniqueness of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid lies in its specific functional groups and the resulting properties that make it suitable for high-performance applications in various fields .
Eigenschaften
Molekularformel |
C23H14O12 |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
HCDRRPMFFMRKBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
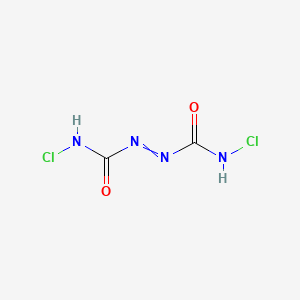
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
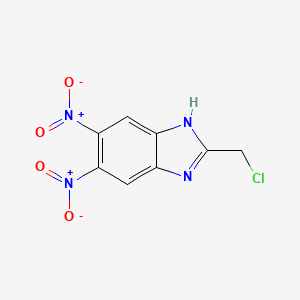
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
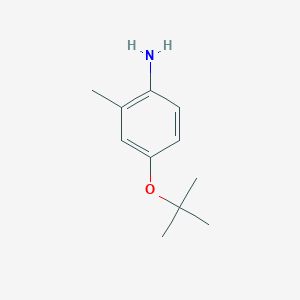
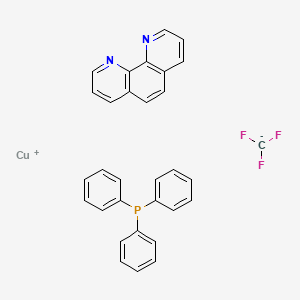
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
